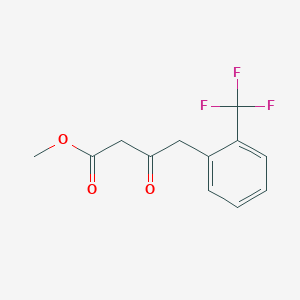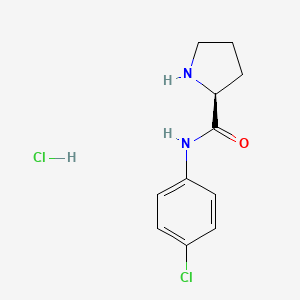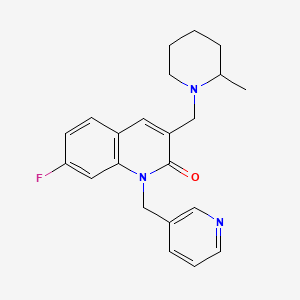
7-Bromo-4-chloro-6-methylquinoline
概要
説明
7-Bromo-4-chloro-6-methylquinoline is a chemical compound with the empirical formula C10H7BrClN . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBrC1=CC2=NC=CC (Cl)=C2C=C1C . The InChI representation is 1S/C10H7BrClN/c1-6-4-7-9 (12)2-3-13-10 (7)5-8 (6)11/h2-5H,1H3 . Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 256.53 .科学的研究の応用
Synthetic Chemistry and Medicinal Applications
- 7-Bromo-4-chloro-6-methylquinoline has been utilized as a starting material in the preparation of various compounds, especially in infectious disease research. For instance, Wlodarczyk et al. (2011) explored the synthesis of 6-bromo-2-chloro-4-methylquinoline through a two-step process involving the Knorr reaction. This study focused on optimizing conditions to lead specifically to anilide formation, essential for the preparation of compounds used in medicinal chemistry (Wlodarczyk et al., 2011).
Regiochemistry in Nucleophilic Substitution Reactions
- The compound plays a role in studying the regiochemistry of nucleophilic substitution reactions. Choi and Chi (2004) investigated the transformation of 6-bromo-2-methylquinoline-5,8-dione into 7-alkylamino compounds, highlighting the importance of this compound derivatives in understanding these chemical processes (Choi & Chi, 2004).
Intermediate in Synthesis of Inhibitors
- It serves as an intermediate in the synthesis of various inhibitors. Lei et al. (2015) described the synthesis of a compound derived from 6-bromo-4-chloro-3-nitroquinoline, an important intermediate in PI3K/mTOR inhibitors. This highlights the compound's role in the development of inhibitors used in cancer research and other therapeutic areas (Lei et al., 2015).
Photochromic Properties
- The bromo and chloro substituents of this compound are significant in the study of photochromic properties. Voloshin et al. (2008) explored the synthesis of photochromic spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], using derivatives like 5-bromo-8-hydroxyquinoline. This is relevant to the development of materials with light-responsive properties (Voloshin et al., 2008).
Vibrational Spectroscopic Investigations
- Arjunan et al. (2009) conducted vibrational spectroscopic investigations on 7-bromo-5-chloro-8-hydroxyquinoline. This study provided insights into the compound's vibrational modes and structural parameters, crucial for understanding its chemical properties and potential applications in materials science (Arjunan et al., 2009).
Safety and Hazards
将来の方向性
作用機序
The mode of action of a specific quinoline derivative would depend on its chemical structure, including the type and position of its substituents. These structural features can influence the compound’s interaction with its targets, its stability, and its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
The environment in which the compound acts can also affect its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can influence the compound’s ability to reach its targets and exert its effects .
生化学分析
Biochemical Properties
7-Bromo-4-chloro-6-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. This compound can inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage range leads to significant changes in biological activity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect the levels of metabolites and the overall metabolic flux by inhibiting or activating key enzymes . The compound’s influence on metabolic pathways is crucial for understanding its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in different cellular compartments can significantly impact its function and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
7-bromo-4-chloro-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRJHBCWXXOJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670937 | |
| Record name | 7-Bromo-4-chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189105-59-6 | |
| Record name | 7-Bromo-4-chloro-6-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189105-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
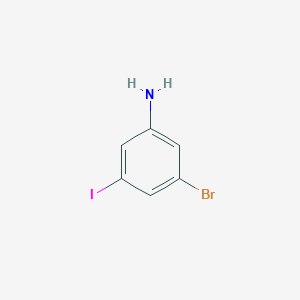

![3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid](/img/structure/B1439375.png)
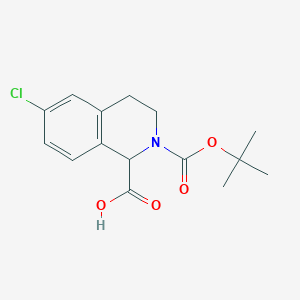
![3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1439379.png)
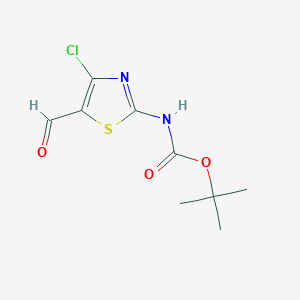
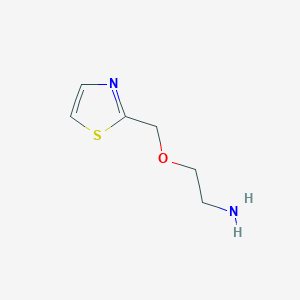
![1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine](/img/structure/B1439382.png)
